

# Application Notes and Protocols for Studying Melibiose Uptake in Yeast

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## Compound of Interest

Compound Name:	Melibiose
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## Introduction

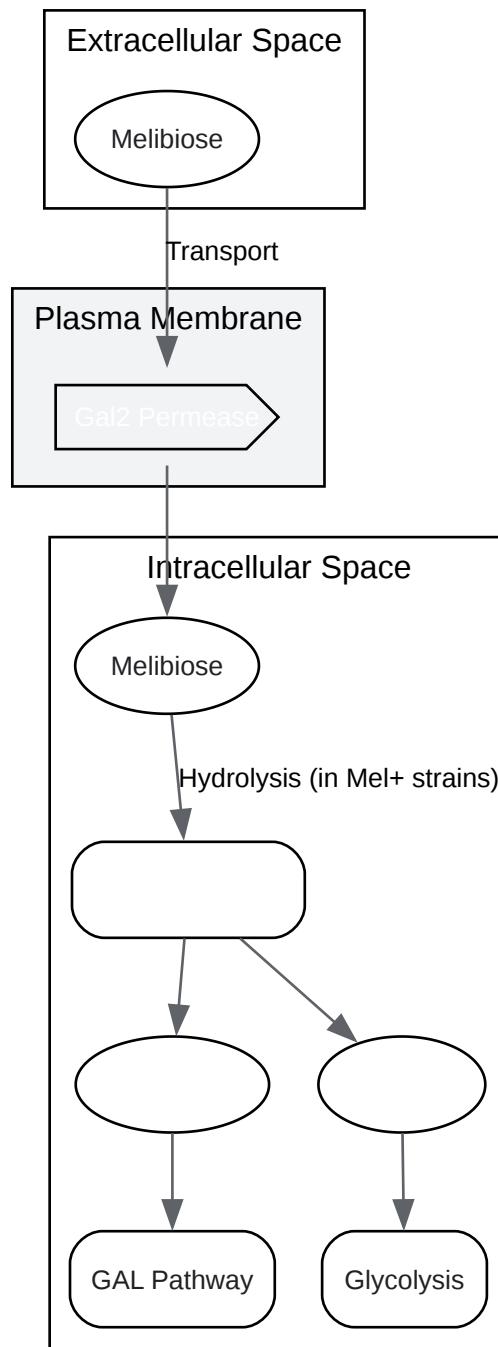
Melibiose, a disaccharide composed of galactose and glucose, serves as a valuable carbon source for certain yeast species. The ability to import and metabolize this sugar is dependent on specific genetic factors, primarily the presence of a melibiose transporter and an  $\alpha$ -galactosidase. In the model organism *Saccharomyces cerevisiae*, the galactose permease, encoded by the *GAL2* gene, is the primary transporter responsible for the uptake of galactose and is also implicated in the transport of melibiose.<sup>[1]</sup> Most laboratory strains of *S. cerevisiae* lack a functional  $\alpha$ -galactosidase (*MEL1* gene) and therefore cannot grow on melibiose, making the study of its transport independent of its metabolism feasible.<sup>[2][3]</sup> However, lager yeast, *Saccharomyces pastorianus*, possesses this enzyme and can utilize melibiose.<sup>[2][3]</sup>

Understanding the kinetics and regulation of melibiose uptake is crucial for various applications, from characterizing the function of sugar transporters to engineering yeast strains for improved fermentation of complex sugars found in biomass. These application notes provide a detailed protocol for a radiolabeled melibiose uptake assay in *Saccharomyces cerevisiae*, suitable for characterizing the transport activity of Gal2p or other potential melibiose transporters.

## Key Concepts and Signaling Pathways

Melibiose uptake in *S. cerevisiae* is intrinsically linked to the galactose utilization (GAL) pathway. The GAL2 gene, which encodes the galactose permease, is transcriptionally regulated by the presence of galactose and repressed by glucose.<sup>[1][4]</sup> When galactose is present, it binds to the transcriptional repressor Gal80p, causing it to dissociate from the transcriptional activator Gal4p. Gal4p is then free to activate the expression of GAL genes, including GAL2.<sup>[1]</sup> Once expressed, the Gal2 protein is integrated into the plasma membrane and facilitates the transport of galactose, and by extension melibiose, into the cell via facilitated diffusion.<sup>[4]</sup>

## Melibiose Uptake and Initial Metabolism Pathway in Yeast

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Caption: Melibiose transport via Gal2 permease and subsequent hydrolysis.

## Experimental Protocols

This section details the methodology for a radiolabeled melibiose uptake assay. The use of a radiolabeled substrate, such as [<sup>3</sup>H]melibiose or [<sup>14</sup>C]melibiose, allows for sensitive and quantitative measurement of transport rates.

## Materials

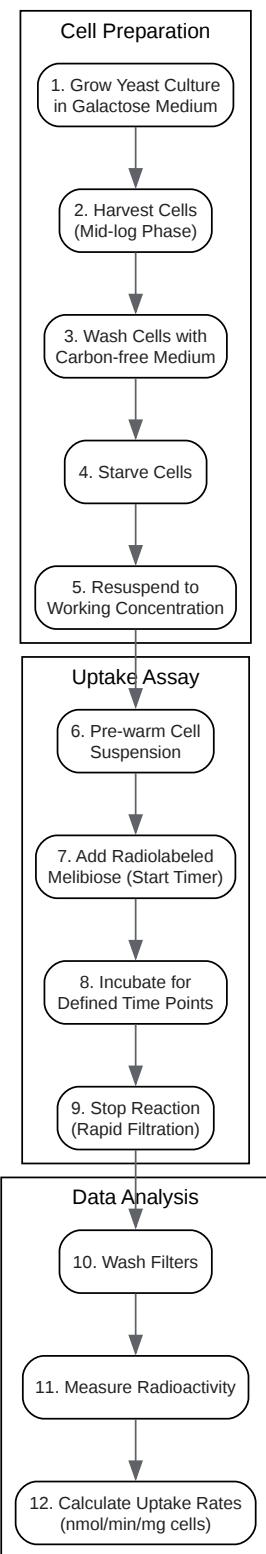
- Yeast Strains:
  - Wild-type *S. cerevisiae* strain (e.g., BY4741).
  - *gal2Δ* deletion mutant strain (for negative control).
  - Hexose transport null strain (e.g., EBY.VW4000) expressing the transporter of interest from a plasmid.
- Growth Media:
  - YPD (Yeast Extract Peptone Dextrose) for general cultivation.
  - Synthetic complete (SC) medium with 2% galactose (to induce GAL2 expression).
  - Synthetic complete medium lacking a carbon source for starvation.
- Reagents:
  - Radiolabeled melibiose ([<sup>3</sup>H]melibiose or [<sup>14</sup>C]melibiose).
  - Unlabeled melibiose.
  - Sterile water.
  - Ice-cold wash buffer (e.g., phosphate-buffered saline, pH 7.4).
  - Scintillation cocktail.
- Equipment:
  - Shaking incubator.

- Spectrophotometer.
- Centrifuge.
- Vacuum filtration manifold with glass fiber filters.
- Scintillation counter.
- Timer.

## Procedure

The overall workflow for the melibiose uptake assay is depicted below.

## Experimental Workflow for Melibiose Uptake Assay

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Caption: Step-by-step workflow for the radiolabeled melibiose uptake assay.

## Step-by-Step Protocol:

- Yeast Culture Preparation:
  - Inoculate a pre-culture of the desired yeast strain in 5 mL of YPD medium and grow overnight at 30°C with shaking.
  - The next day, dilute the overnight culture into 50 mL of SC medium containing 2% galactose to an OD<sub>600</sub> of ~0.1. This step is crucial to induce the expression of the GAL2 transporter.
  - Grow the culture at 30°C with shaking to the mid-logarithmic phase (OD<sub>600</sub> of 0.8-1.2).
- Cell Harvesting and Starvation:
  - Harvest the cells by centrifugation at 3,000 x g for 5 minutes at room temperature.
  - Wash the cell pellet twice with sterile, carbon-free SC medium to remove any residual galactose.
  - Resuspend the cells in carbon-free SC medium to the original culture volume and incubate for 1-2 hours at 30°C with shaking to induce starvation. This step helps to deplete intracellular energy reserves and synchronize the cells.
- Uptake Assay:
  - After starvation, harvest the cells again and resuspend them in an appropriate assay buffer (e.g., 100 mM phosphate buffer, pH 6.5) to a final concentration of approximately 10<sup>8</sup> cells/mL.
  - Pre-warm the cell suspension to 30°C for 5 minutes.
  - Prepare a stock solution of radiolabeled melibiose at the desired final concentrations (e.g., ranging from 0.1 mM to 10 mM) in the assay buffer.
  - To initiate the uptake, add a defined volume of the radiolabeled melibiose solution to the pre-warmed cell suspension and start a timer immediately. A typical reaction volume is 100-200 µL.

- At specific time points (e.g., 15, 30, 60, 120 seconds), take an aliquot of the reaction mixture and immediately add it to a vacuum filtration manifold containing a glass fiber filter. This step should be performed rapidly to stop the uptake.
  - Wash the filter immediately with two aliquots of ice-cold wash buffer to remove any non-internalized radiolabeled melibiose.
- Quantification and Data Analysis:
    - Remove the filter from the manifold and place it in a scintillation vial.
    - Add an appropriate volume of scintillation cocktail to the vial.
    - Measure the radioactivity in a scintillation counter.
    - Determine the protein concentration or dry weight of the yeast cells used in the assay for normalization.
    - Calculate the initial rate of melibiose uptake in nmol/min/mg of total protein (or dry weight).
    - For kinetic analysis, plot the initial uptake rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the  $K_m$  and  $V_{max}$  values.

## Data Presentation

The quantitative data obtained from the melibiose uptake assay can be summarized in a table for easy comparison between different yeast strains or experimental conditions.

Yeast Strain	Transporter	Melibiose Concentration (mM)	Initial Uptake Rate (nmol/min/mg protein)	K <sub>m</sub> (mM)	V <sub>max</sub> (nmol/min/mg protein)
Wild-Type (BY4741)	Endogenous Gal2	1.0	15.2 ± 1.8	2.5 ± 0.3	45.8 ± 3.1
gal2Δ	None	1.0	0.8 ± 0.2	N/A	N/A
Hxt-null + pGAL2	Overexpressed Gal2	1.0	35.6 ± 2.5	2.3 ± 0.4	98.2 ± 5.7
Hxt-null + empty vector	None	1.0	0.5 ± 0.1	N/A	N/A

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific experimental conditions and yeast strains used.

## Conclusion

This application note provides a comprehensive protocol for studying melibiose uptake in yeast, with a focus on the role of the Gal2 transporter. By employing radiolabeled substrates and appropriate yeast strains, researchers can accurately determine the kinetic parameters of melibiose transport. This information is invaluable for fundamental studies of sugar transport mechanisms and for the metabolic engineering of yeast for biotechnological applications. The provided diagrams and structured protocols aim to facilitate the successful implementation of these methods in the laboratory.

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